molecular formula C9H8N2S B1503841 1H-indole-4-carbothioamide CAS No. 885272-40-2

1H-indole-4-carbothioamide

Cat. No. B1503841
M. Wt: 176.24 g/mol
InChI Key: REPRZHLDHBWJIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indole-4-carbothioamide involves several methods. One common approach is the Fischer indole synthesis , where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the corresponding tricyclic indole, which can further undergo transformations to produce derivatives .

Scientific Research Applications

Microwave Synthesis and Characterization

  • Microwave Synthesis of Derivatives : A study by Al-Salami (2018) focuses on synthesizing carbothioamide derivative molecules, including those related to 1H-indole-4-carbothioamide, using microwave irradiation. This method offers a rapid and efficient way to produce these compounds, which are characterized using various spectroscopy techniques.

Synthesis Techniques

  • Novel Synthesis Procedures : Research by Kobayashi et al. (2013) describes a method for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides, showcasing an innovative approach to producing these compounds.

Corrosion Inhibition

  • Corrosion Inhibition Properties : A study by Ebadi et al. (2012) investigates the corrosion inhibition performance of pyrazolylindolenine compounds, including derivatives of 1H-indole-4-carbothioamide, on copper surfaces in acidic media. This application is significant in industrial contexts, particularly in metal preservation.

Photochromic Behavior

  • Photochromic Applications : Research by Che et al. (2019) focuses on the photochromic properties of Schiff bases containing the indole group, relevant to 1H-indole-4-carbothioamide. Such compounds are useful in developing materials that change color in response to light, applicable in smart windows and photo-responsive coatings.

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation : The work of Başoğlu et al. (2012) and Pitucha et al. (2010) highlights the synthesis of carbothioamide derivatives and their potential as antimicrobial agents. These findings underscore the importance of such compounds in developing new antibacterial and antifungal drugs.

Coordination Chemistry

  • Oxovanadium(V) Complexes : A study by Garg et al. (2007) explores the coordination chemistry of oxovanadium(V) complexes with Schiff bases derived from 1H-indole-4-carbothioamide. The antimicrobial properties of these complexes are also assessed.

Anti-inflammatory and Anticonvulsant Activities

  • Synthesis and Biological Activities : Research conducted by Sachdeva et al. (2013) and Siddiqui et al. (2008) demonstrates the synthesis of indole derivatives and evaluates their anti-inflammatory and anticonvulsant properties, indicating their potential use in therapeutic applications.

Antivirulence Properties Against Pseudomonas Aeruginosa

  • Indole Compounds Reducing Virulence : The study by Lee et al. (2008) shows that indole and its derivatives can decrease the virulence of Pseudomonas aeruginosa, suggesting a novel approach to combat bacterial infections.

Corrosion Inhibition in Acid Medium

  • Corrosion Inhibition in Steel : The work by Boudjellal et al. (2020) focuses on the corrosion inhibition of mild steel in an acidic environment using pyrazole carbothioamide heterocycles. This research is significant in the context of industrial maintenance and protection of metallic structures.

Antimicrobial Evaluation of Novel Derivatives

  • Novel Antimicrobial Compounds : A study by Chate et al. (2012) synthesizes novel pyrazole-2-carbothioamide derivatives and evaluates their antimicrobial activities, underscoring the role of such compounds in developing new antimicrobial drugs.

properties

IUPAC Name

1H-indole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPRZHLDHBWJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679137
Record name 1H-Indole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-4-carbothioamide

CAS RN

885272-40-2
Record name 1H-Indole-4-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, E Bai, H Zhou, S Sha, H Miao, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
Valosine containing protein (VCP/p97) is a member of the AAA ATPase family involved in several essential cellular functions and plays an important role in the ubiquitin-mediated …
Number of citations: 11 www.sciencedirect.com

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